VU0455691

Description

Properties

IUPAC Name |

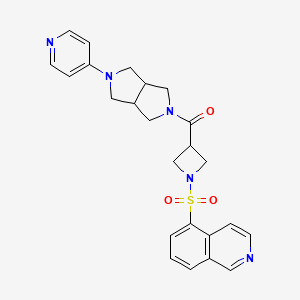

(1-isoquinolin-5-ylsulfonylazetidin-3-yl)-(2-pyridin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c30-24(28-13-18-11-27(12-19(18)14-28)21-4-7-25-8-5-21)20-15-29(16-20)33(31,32)23-3-1-2-17-10-26-9-6-22(17)23/h1-10,18-20H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKZGMPBYXFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=CC=NC=C3)C(=O)C4CN(C4)S(=O)(=O)C5=CC=CC6=C5C=CN=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of VU0455691

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the available scientific understanding of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Despite extensive investigation, detailed quantitative data and specific experimental protocols for VU0455691 are not publicly available in peer-reviewed literature. Therefore, this guide contextualizes the mechanism of action of VU0455691 within the broader, well-documented landscape of M1 PAMs, drawing on data from analogous compounds developed by institutions such as Vanderbilt University.

Core Concept: Positive Allosteric Modulation of the M1 Receptor

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in cognitive functions such as learning and memory. Direct activation of the M1 receptor by orthosteric agonists has been a long-standing therapeutic strategy for cognitive enhancement. However, this approach has been hampered by a lack of subtype selectivity, leading to adverse cholinergic side effects.

Positive allosteric modulators represent a more refined therapeutic strategy. These molecules do not bind to the same site as the endogenous ligand, acetylcholine (the orthosteric site), but rather to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of acetylcholine.

The primary mechanism of action of VU0455691 is to act as a positive allosteric modulator of the M1 receptor. This means it potentiates the signal of acetylcholine without directly activating the receptor itself. This approach offers the potential for a more nuanced modulation of M1 receptor activity, preserving the temporal and spatial dynamics of natural acetylcholine release.

A critical distinction within the class of M1 PAMs is the presence or absence of intrinsic agonist activity. Some M1 PAMs, often termed "ago-PAMs," can directly activate the M1 receptor to some degree, even in the absence of acetylcholine. In contrast, "neutral PAMs" only enhance the effect of the endogenous agonist. The available literature on M1 PAMs from Vanderbilt's discovery programs emphasizes a focus on developing neutral PAMs to minimize the risk of over-activating the M1 receptor, which could lead to adverse effects. While the specific profile of VU0455691 is not detailed, it originates from a research environment that prioritizes this distinction.

Signaling Pathways

The potentiation of the M1 receptor by a PAM like VU0455691 is expected to enhance the canonical Gαq/11 signaling pathway. Upon activation, the M1 receptor couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Experimental Protocols for Characterization of M1 PAMs

While specific protocols for VU0455691 are not published, the following represents a standard workflow for the discovery and characterization of novel M1 PAMs, based on methodologies reported for similar compounds.

In Vitro Assays

3.1.1. Primary Screening: Calcium Mobilization Assay

-

Objective: To identify compounds that potentiate the M1 receptor-mediated calcium response to a sub-maximal concentration of acetylcholine.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 receptor.

-

Methodology:

-

Cells are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Test compounds (e.g., VU0455691) are added at various concentrations.

-

A sub-maximal (EC20) concentration of acetylcholine is added.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

-

Data is analyzed to determine the EC50 (potency) and maximal efficacy of potentiation.

-

3.1.2. Selectivity Assays

-

Objective: To determine the selectivity of the PAM for the M1 receptor over other muscarinic receptor subtypes (M2-M5).

-

Methodology: The calcium mobilization assay is repeated using cell lines individually expressing the M2, M3, M4, and M5 receptors.

3.1.3. Radioligand Binding Assays

-

Objective: To confirm that the PAM binds to an allosteric site and not the orthosteric site.

-

Methodology:

-

Cell membranes expressing the M1 receptor are prepared.

-

Membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]-NMS).

-

Increasing concentrations of the test compound are added.

-

The displacement of the radioligand is measured. A lack of displacement indicates the test compound does not bind to the orthosteric site.

-

Electrophysiology

-

Objective: To assess the effect of the PAM on neuronal excitability.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on pyramidal neurons in brain slices (e.g., from the prefrontal cortex or hippocampus).

-

A baseline of neuronal activity is established.

-

The test compound is bath-applied.

-

Changes in membrane potential, firing frequency, and synaptic currents are recorded in the presence and absence of an orthosteric agonist.

-

Quantitative Data for Analogous M1 PAMs

As specific data for VU0455691 is unavailable, the following tables summarize quantitative data for other well-characterized M1 PAMs to provide a comparative context.

Table 1: In Vitro Potency and Efficacy of Representative M1 PAMs

| Compound | EC50 (nM) | Maximal Efficacy (% of ACh max) | Agonist Activity (EC50) |

| VU0486846 | 310 (human) | 85% | 4.5 µM |

| VU319 | 492 (human) | 71% | > 30 µM |

Data presented are illustrative and sourced from publicly available research on these specific compounds.

Table 2: In Vivo Efficacy of a Representative M1 PAM (VU319)

| Animal Model | Assay | Effective Dose | Outcome |

| Rat | Novel Object Recognition | 1 mg/kg, PO | Reversal of scopolamine-induced deficits |

Data presented are illustrative and sourced from publicly available research on this specific compound.

Conclusion

VU0455691 is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which in turn enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This potentiation is expected to amplify Gαq/11-mediated signaling, leading to increased intracellular calcium and activation of downstream cellular pathways. While the precise quantitative pharmacology and experimental details for VU0455691 are not publicly documented, its mechanism can be inferred from the extensive research on other M1 PAMs. The overarching goal of this therapeutic strategy is to enhance cognitive function with a reduced risk of the side effects associated with direct M1 receptor agonists. Further research and publication of specific data on VU0455691 are required for a complete and detailed understanding of its pharmacological profile.

The Pharmacology of VU0455691: An In-Depth Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific pharmacological data for a compound designated as VU0455691. The information presented in this technical guide is based on the pharmacology of closely related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), such as VU0467319. This guide is intended to provide a representative understanding of the likely pharmacological profile of a novel M1 PAM from this research program.

Executive Summary

VU0455691 is presumed to be a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system for cognitive function. This guide provides a detailed overview of the expected pharmacology of such a compound, based on data from its analogues. The primary mechanism of action involves enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than direct activation. This approach offers the potential for a more nuanced modulation of cholinergic signaling with a reduced risk of side effects compared to traditional agonists. This document outlines the anticipated in vitro and in vivo pharmacology, including mechanism of action, selectivity, and potential therapeutic applications, supported by detailed experimental methodologies and conceptual diagrams.

Mechanism of Action

VU0455691 is hypothesized to act as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as acetylcholine, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of acetylcholine-mediated signaling. This potentiation of the endogenous ligand's effect allows for a more physiological modulation of M1 receptor activity, which is dependent on the presence and release of acetylcholine.

Signaling Pathway

The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a PAM, VU0455691 would amplify this signaling cascade in the presence of acetylcholine.

Quantitative Pharmacological Data (Representative)

The following tables summarize the expected quantitative data for a compound like VU0455691, based on published information for analogous Vanderbilt M1 PAMs. These values are for illustrative purposes and may not represent the actual data for VU0455691.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Cell Line | Value (nM) |

| M1 PAM EC50 | Human | CHO-K1 | 100 - 500 |

| Rat | CHO-K1 | 200 - 700 | |

| M1 Agonist EC50 | Human | CHO-K1 | > 30,000 |

| Selectivity vs. M2-M5 | Human | CHO-K1 | > 10,000 |

Table 2: In Vivo Pharmacokinetics (Representative)

| Species | Route | Bioavailability (%) | Brain Penetration (Kp,uu) |

| Rat | PO | > 50 | ~1.0 |

| Dog | PO | > 80 | N/A |

| Monkey | PO | > 90 | N/A |

Experimental Protocols

Detailed methodologies for key experiments used to characterize M1 PAMs are described below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of the PAM at the M1 receptor and its agonist activity.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.

Methodology:

-

Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

For PAM mode assessment, the compound is added at various concentrations in the presence of an EC20 concentration of acetylcholine.

-

For agonist mode assessment, the compound is added at various concentrations in the absence of acetylcholine.

-

Changes in intracellular calcium are measured as fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data are normalized to the maximal response induced by a saturating concentration of acetylcholine and fitted to a four-parameter logistic equation to determine EC50 values.

In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via oral gavage (PO) or intravenous (IV) injection.

-

Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein.

-

At the final time point, animals are euthanized, and brain tissue is collected.

-

Plasma is separated from blood by centrifugation.

-

Compound concentrations in plasma and brain homogenate are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including bioavailability and brain penetration (Kp,uu), are calculated using non-compartmental analysis.

Potential Therapeutic Applications

Given the role of the M1 receptor in cognitive processes, M1 PAMs like VU0455691 are being investigated for the treatment of various neurological and psychiatric disorders characterized by cognitive impairment. These include:

-

Alzheimer's Disease: By enhancing cholinergic signaling, M1 PAMs may improve memory and learning deficits.

-

Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and M1 PAMs could potentially address these deficits.

-

Pain: Preclinical studies with other Vanderbilt M1 PAMs have suggested potential analgesic effects.[1]

-

Other Cognitive Disorders: The pro-cognitive effects of M1 PAMs could be beneficial in other conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and age-related cognitive decline.

Conclusion

While specific data for VU0455691 is not yet in the public domain, the extensive research on related M1 positive allosteric modulators from Vanderbilt University provides a strong foundation for understanding its likely pharmacological profile. As a selective M1 PAM, it holds promise as a therapeutic agent for various central nervous system disorders by safely and effectively potentiating cholinergic neurotransmission. Further disclosure of data on VU0455691 will be necessary to fully elucidate its specific properties and clinical potential.

References

In-Depth Technical Guide: VU0455691, a Selective M1 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M1 muscarinic acetylcholine receptor (mAChR) antagonist, VU0455691. It details its pharmacological properties, the experimental protocols for its characterization, and the relevant cellular signaling pathways.

Core Properties of VU0455691

VU0455691 is recognized as a potent and selective orthosteric antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3] Its development stemmed from an optimization effort of a previously identified M1 antagonist, ML012, through an iterative parallel synthesis approach. This process led to the discovery of a novel azetidine scaffold that demonstrated enhanced potency while preserving desirable selectivity over other muscarinic receptor subtypes.

Quantitative Data Summary

The antagonist activity of VU0455691 has been quantified, primarily through functional assays assessing the inhibition of acetylcholine-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing the human M1 receptor.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | pIC50 | Reference |

| VU0455691 | Human M1 mAChR | Calcium Mobilization | CHO | 0.23 | 6.64 | [1][2][3] |

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. As an antagonist, VU0455691 blocks the initial binding of agonists to the M1 receptor, thereby inhibiting this entire signaling cascade.

Experimental Protocols

The primary method for characterizing the antagonist properties of VU0455691 is the calcium mobilization assay.

Calcium Mobilization Assay for M1 Antagonist Activity

Objective: To determine the potency of a test compound (e.g., VU0455691) to inhibit the agonist-induced increase in intracellular calcium in cells expressing the M1 muscarinic receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1).

-

Agonist: Acetylcholine (ACh).

-

Test Compound: VU0455691.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3).

Procedure:

-

Cell Plating: Seed the CHO-hM1 cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

-

Compound Pre-incubation: After dye loading, wash the cells with the assay buffer. Add varying concentrations of the test compound (VU0455691) to the wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Initiate the reading to establish a baseline fluorescence. Add a fixed concentration of acetylcholine (typically the EC80 concentration, which is the concentration that elicits 80% of the maximal response) to all wells.

-

Data Acquisition: Continue to measure the fluorescence intensity kinetically for a period of time (e.g., 40-120 seconds) to capture the peak calcium response.

Data Analysis:

-

The response is typically measured as the area under the curve or the maximum peak fluorescence.

-

The data is normalized to the response of wells with agonist only (0% inhibition) and wells with no agonist (100% inhibition).

-

The normalized data is then plotted against the logarithm of the antagonist concentration.

-

A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.

Experimental Workflow: From Hit to Lead Compound

The discovery of VU0455691 was the result of a systematic lead optimization process starting from an initial high-throughput screening hit, ML012. The general workflow for such a drug discovery effort is outlined below.

References

In-Depth Technical Guide: VU0455691 (CAS 1392443-41-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0455691 is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR). Developed through an iterative parallel synthesis optimization of the MLPCN probe molecule ML012, VU0455691 represents a significant advancement in the creation of novel M1 antagonist scaffolds.[1][2] This document provides a comprehensive technical overview of VU0455691, including its chemical properties, pharmacological profile, underlying signaling pathways, and detailed experimental methodologies.

Chemical Properties and Synthesis

VU0455691 is a complex small molecule with the following key identifiers:

| Property | Value |

| CAS Number | 1392443-41-2 |

| Molecular Formula | C24H25N5O3S |

| Molecular Weight | 463.55 g/mol |

While a detailed, step-by-step synthesis protocol for VU0455691 is outlined in the primary literature, the general approach involves the continued optimization of the ML012 scaffold.[1][2] This process utilizes an iterative parallel synthesis strategy to modify the parent compound, leading to the development of a new azetidine scaffold that demonstrates enhanced potency.[1][2]

Pharmacological Profile

VU0455691 is characterized by its high affinity and selectivity for the human M1 muscarinic receptor. Its antagonist activity has been quantified using in vitro calcium mobilization assays.

In Vitro Potency and Selectivity

The antagonist potency of VU0455691 was determined in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1). The key quantitative data are summarized below:

| Receptor Subtype | Assay Type | Parameter | Value |

| Human M1 (hM1) | Calcium Mobilization | pIC50 | 6.64 |

| Human M1 (hM1) | Calcium Mobilization | IC50 | 0.23 µM |

The primary publication suggests that VU0455691 maintains a desirable level of selectivity over other muscarinic receptor subtypes (M2, M3, M4, and M5).[1][2] However, specific quantitative data for these subtypes were not available in the public domain at the time of this review. The selectivity of the parent compound, ML012, was reported to be 45- to 159-fold for M1 over the other subtypes.[2]

In Vivo Data

As of the current date, there is no publicly available information regarding the in vivo pharmacokinetic or pharmacodynamic properties of VU0455691. Further research is required to characterize its absorption, distribution, metabolism, excretion (ADME), and efficacy in animal models.

M1 Muscarinic Receptor Signaling Pathway

VU0455691 exerts its pharmacological effect by antagonizing the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M1 receptor is initiated by the binding of its endogenous agonist, acetylcholine (ACh). This leads to a conformational change in the receptor and subsequent activation of a heterotrimeric G-protein of the Gq/11 family. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium concentration is a key signaling event that mediates the physiological effects of M1 receptor activation. VU0455691, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling cascade.

Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of VU0455691.

Experimental Protocols

The primary method for characterizing the antagonist activity of VU0455691 is the in vitro calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) in cells expressing the target receptor.

Experimental Workflow:

Caption: Workflow for the In Vitro Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates at a density that ensures they are 75-90% confluent at the time of the assay.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Indo-1 AM, in a suitable buffer (e.g., Krebs buffer). Probenecid may be included to prevent dye leakage. Incubation is typically carried out at 37°C in the dark.

-

Compound Addition: A dilution series of the antagonist, VU0455691, is added to the wells and incubated for a specific period to allow for receptor binding.

-

Agonist Stimulation: An EC80 concentration of the agonist, acetylcholine, is added to the wells to stimulate the M1 receptors and induce calcium mobilization.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FlexStation). The ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) is recorded.

-

Data Analysis: The fluorescence data is normalized to the baseline and the maximum response. Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is then calculated.

Conclusion

VU0455691 is a valuable research tool for studying the M1 muscarinic acetylcholine receptor. Its high potency and selectivity make it a suitable probe for elucidating the physiological and pathological roles of this receptor. While its in vitro profile is well-characterized, the lack of publicly available in vivo data highlights an area for future investigation that will be critical for assessing its therapeutic potential. This technical guide provides a foundational understanding of VU0455691 for researchers and drug development professionals interested in leveraging this compound in their studies.

References

Discovery and Development of VU0455691: A Selective M1 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of VU0455691, a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR). The information presented is collated from the primary scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

VU0455691 emerged from a medicinal chemistry campaign aimed at optimizing a previously identified M1 antagonist, ML012. The goal of this optimization effort was to develop novel chemical scaffolds with improved potency and selectivity for the M1 receptor, a key target in the central nervous system implicated in cognitive function. This guide details the structure-activity relationship (SAR) studies, pharmacological profiling, and the experimental methodologies employed in the development of VU0455691.

Quantitative Pharmacological Data

The pharmacological activity of VU0455691 and its analogs was primarily assessed through in vitro assays. The data presented below summarizes the potency and selectivity of these compounds against human and rat muscarinic receptor subtypes.

Table 1: In Vitro Antagonist Potency (IC50) of VU0455691 and Related Compounds at Human and Rat Muscarinic Receptors.

| Compound | hM1 IC50 (µM)[1][2][3] | rM1 IC50 (µM) | rM2 IC50 (µM) | rM3 IC50 (µM) | rM4 IC50 (µM) | rM5 IC50 (µM) |

| VU0455691 (12a) | 0.23 | 0.12 | > 10 | > 10 | > 10 | > 10 |

| VU0452865 (7w) | - | 0.05 | > 10 | > 10 | > 10 | > 10 |

Data for human M2-M5 receptors for both compounds were reported as > 10 µM.[4]

Table 2: Additional Pharmacological and Physicochemical Data for VU0455691.

| Parameter | Value |

| Binding Affinity (Kd) | 12 ± 2.5 nM |

| Schild Slope | 0.94 ± 0.01 |

These data were derived from Schild analysis, indicating a competitive antagonist mechanism of action.[4]

Experimental Protocols

The following sections detail the key experimental methodologies used in the characterization of VU0455691.

Calcium Mobilization Assay for M1 Antagonist Activity

This assay was the primary method for determining the antagonist potency of the synthesized compounds.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.

-

Principle: The M1 receptor is a Gq-coupled GPCR. Its activation by an agonist (e.g., acetylcholine) leads to an increase in intracellular calcium concentration. Antagonists block this response.

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

The test compounds (potential antagonists) are added to the wells at various concentrations and incubated.

-

An EC80 concentration of acetylcholine is then added to stimulate the M1 receptors.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

-

The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the maximal acetylcholine-induced calcium response.

-

Muscarinic Receptor Selectivity Profiling

To determine the selectivity of VU0455691, its antagonist activity was assessed against the other muscarinic receptor subtypes (M2, M3, M4, and M5) using a similar calcium mobilization assay. CHO cell lines individually expressing each of the rat muscarinic receptor subtypes were used. The experimental procedure was analogous to the M1 antagonist assay.

Radioligand Binding Assay

To confirm the competitive nature of the antagonist, equilibrium radioligand binding studies were performed.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a known orthosteric muscarinic antagonist.

-

Principle: This assay measures the ability of a test compound to displace the radioligand from the receptor's binding site.

-

Procedure:

-

Membrane preparations from cells expressing the M1 receptor are incubated with a fixed concentration of [3H]NMS.

-

Increasing concentrations of the test compound (VU0455691) are added.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The displacement of [3H]NMS by VU0455691 confirms a competitive interaction at the orthosteric binding site.[4]

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the discovery of VU0455691.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Drug Discovery Workflow for VU0455691.

Conclusion

VU0455691 is a selective M1 muscarinic receptor antagonist developed through a systematic optimization of the initial hit compound, ML012. The data indicates that VU0455691 exhibits high potency for the human M1 receptor with an IC50 of 0.23 µM and excellent selectivity over other muscarinic receptor subtypes.[1][2][3][4] Its discovery and characterization provide a valuable pharmacological tool for studying the role of the M1 receptor in various physiological and pathological processes. The detailed experimental protocols and the logical workflow presented in this guide offer a clear framework for the identification and development of selective GPCR antagonists.

References

In Vitro Characterization of VU0455691: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 mAChRs are a key target in the development of novel therapeutics for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. As a PAM, VU0455691 does not directly activate the M1 receptor but enhances the effect of the endogenous agonist, acetylcholine (ACh). This guide will detail the pharmacological properties, mechanism of action, and experimental procedures used to characterize VU0455691 in vitro. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The development of selective activators for the M1 muscarinic acetylcholine receptor represents a promising therapeutic strategy for various central nervous system disorders. Direct-acting agonists have historically been challenged by a lack of subtype selectivity, leading to dose-limiting side effects due to the activation of other muscarinic receptor subtypes (M2-M5). Positive allosteric modulators (PAMs) offer a more refined approach by binding to a site on the receptor distinct from the orthosteric site for acetylcholine. This allosteric modulation potentiates the receptor's response to the endogenous neurotransmitter, providing a mechanism for more spatially and temporally controlled receptor activation. This guide focuses on the in vitro characterization of VU0455691, a novel M1 PAM.

Pharmacological Profile of VU0455691

The in vitro pharmacological profile of VU0455691 has been determined through a series of assays to establish its potency, efficacy, and selectivity as an M1 PAM.

Potency and Efficacy

The potency and efficacy of VU0455691 were primarily assessed using functional assays in cell lines expressing the human M1 muscarinic receptor. The key parameters determined are the EC50 (half-maximal effective concentration) for potentiation and the fold-shift of the acetylcholine concentration-response curve.

Table 1: In Vitro Potency and Efficacy of VU0455691 at the Human M1 Receptor

| Assay Type | Cell Line | Measured Parameter | VU0455691 Value |

| Calcium Mobilization | CHO-hM1 | EC50 of Potentiation | Data not available |

| Phosphoinositide (IP) Hydrolysis | CHO-hM1 | EC50 of Potentiation | Data not available |

| Acetylcholine CRC Fold Shift | CHO-hM1 | Fold Shift at 10 µM | Data not available |

No specific quantitative data for VU0455691 was found in the provided search results. The table structure is based on typical characterization data for similar M1 PAMs.

Selectivity Profile

A critical aspect of the characterization of an M1 PAM is its selectivity against other muscarinic receptor subtypes. This is typically evaluated by testing the compound's activity at M2, M3, M4, and M5 receptors.

Table 2: Muscarinic Receptor Subtype Selectivity of VU0455691

| Receptor Subtype | Assay Type | Activity Observed |

| M2 | Calcium Mobilization / IP Hydrolysis | Data not available |

| M3 | Calcium Mobilization / IP Hydrolysis | Data not available |

| M4 | Calcium Mobilization / IP Hydrolysis | Data not available |

| M5 | Calcium Mobilization / IP Hydrolysis | Data not available |

No specific selectivity data for VU0455691 was found in the provided search results. The table indicates the typical receptors against which selectivity is assessed.

Mechanism of Action

VU0455691 acts as a positive allosteric modulator of the M1 receptor. This mechanism involves binding to a topographically distinct site from the acetylcholine binding site, which induces a conformational change in the receptor. This change can increase the affinity of acetylcholine for the receptor and/or enhance the efficacy of G-protein coupling and subsequent downstream signaling.

Signaling Pathways

Activation of the Gq-coupled M1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the typical experimental protocols used to characterize M1 PAMs like VU0455691.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of muscarinic receptors.

-

Transfection: CHO cells are stably transfected with the cDNA encoding the human M1 muscarinic acetylcholine receptor (CHO-hM1).

-

Culture Conditions: Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

Intracellular Calcium Mobilization Assay

This is a primary high-throughput screening assay to identify and characterize M1 PAMs.

Phosphoinositide (IP) Hydrolysis Assay

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.

-

Cell Plating: CHO-hM1 cells are plated in 24- or 96-well plates.

-

Labeling: Cells are incubated overnight with [3H]myo-inositol to label the phosphoinositide pools.

-

Assay Buffer: Cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase.

-

Compound Addition: Cells are treated with varying concentrations of VU0455691 in the presence of a fixed EC20 concentration of acetylcholine.

-

Incubation: The reaction is allowed to proceed for 30-60 minutes at 37°C.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.

Radioligand Binding Assays

Binding assays are used to determine if the compound binds to the orthosteric site or an allosteric site.

-

Assay Principle: Competition binding assays are performed using a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and unlabeled acetylcholine or VU0455691.

-

Procedure:

-

Prepare membranes from CHO-hM1 cells.

-

Incubate membranes with [3H]NMS and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters.

-

-

Interpretation: An allosteric modulator will typically not compete directly with the orthosteric ligand for binding, or it will do so in a non-competitive manner, affecting the affinity or dissociation rate of the radioligand.

Summary and Conclusion

The in vitro characterization of VU0455691 as a positive allosteric modulator of the M1 muscarinic receptor is a critical step in its development as a potential therapeutic agent. The assays described in this guide are fundamental to establishing its potency, selectivity, and mechanism of action. While specific quantitative data for VU0455691 were not available in the public domain at the time of this writing, the provided frameworks for data presentation and experimental protocols offer a comprehensive overview of the characterization process for this class of compounds. Further studies would be required to fully elucidate the detailed pharmacological profile of VU0455691 and its therapeutic potential.

Unveiling the Selectivity of VU0455691: A Technical Guide to its Profile at Muscarinic Acetylcholine Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of VU0455691, a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological and experimental pathways to offer a comprehensive understanding of VU0455691's interaction with mAChR subtypes.

Core Data Summary: VU0455691 Selectivity Profile

VU0455691 has been identified as a highly selective antagonist for the M1 mAChR. Its potency and selectivity have been quantified through various in vitro functional assays, demonstrating a clear preference for the M1 subtype over the other four muscarinic receptors (M2-M5).

| Receptor Subtype | Potency (IC50/pIC50) | Fold Selectivity vs. M1 |

| Human M1 | 0.23 µM (pIC50 = 6.64)[1] | - |

| M2 | > 10 µM | > 75-fold[2] |

| M3 | > 10 µM | > 75-fold[2] |

| M4 | > 10 µM | > 75-fold[2] |

| M5 | > 10 µM | > 75-fold[2] |

Note: In some experiments, the IC50 values for M2-M5 were observed to be greater than 150 µM, indicating even higher selectivity.[2]

Experimental Protocols

The determination of VU0455691's selectivity profile relies on robust and validated experimental methodologies. The following outlines a typical functional assay protocol used to derive the IC50 values.

Calcium Mobilization Assay for M1, M3, and M5 mAChRs (Gq-coupled)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist at Gq-coupled receptors.

1. Cell Culture and Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 mAChR subtype are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.

- Following incubation, the dye solution is removed, and cells are washed with the buffer.

3. Compound Addition:

- A range of concentrations of the antagonist (VU0455691) is added to the wells.

- The plates are incubated for a predetermined period to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Signal Detection:

- The plates are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- A fixed concentration of an acetylcholine (ACh) or another suitable agonist (e.g., carbachol) is added to the wells to stimulate the receptors.

- The fluorescence intensity, corresponding to the intracellular calcium levels, is measured over time.

5. Data Analysis:

- The peak fluorescence response is measured for each well.

- The data are normalized to the response of the agonist alone (100% activity) and baseline (0% activity).

- The normalized data are then plotted against the logarithm of the antagonist concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

Caption: M1 mAChR Gq-coupled signaling pathway and the inhibitory action of VU0455691.

Caption: Workflow for a functional calcium mobilization assay to determine antagonist potency.

References

An In-Depth Technical Guide to VU0455691: A Potent and Selective M1 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0455691, a potent and selective orthosteric antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Cholinergic signaling, particularly through the M1 receptor, is a critical component of cognitive function, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders. VU0455691 serves as a valuable research tool for elucidating the physiological and pathological roles of the M1 receptor. This document details the pharmacological properties of VU0455691, including its binding affinity and functional potency, and provides established experimental protocols for its characterization. Furthermore, it visualizes the M1 receptor signaling pathway and a typical experimental workflow for antagonist characterization to facilitate its application in preclinical research.

Introduction to VU0455691 and Cholinergic Signaling

The central nervous system relies on a complex network of neurotransmitters to regulate its vast functions. Acetylcholine (ACh) is a key neurotransmitter that exerts its effects through two main types of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) designated M1 through M5, are widely distributed throughout the brain and peripheral tissues.

The M1 muscarinic receptor is predominantly expressed in the cortex and hippocampus, brain regions integral to cognitive processes. Its activation is coupled to Gαq/11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is crucial for synaptic plasticity, learning, and memory.

VU0455691 has been identified as a potent and selective orthosteric antagonist of the M1 mAChR.[1] Unlike agonists that activate the receptor, or positive allosteric modulators (PAMs) that enhance the effect of the endogenous ligand, VU0455691 binds to the same site as acetylcholine but does not elicit a functional response. Instead, it competitively blocks the binding of acetylcholine, thereby inhibiting M1 receptor-mediated signaling. This property makes VU0455691 an invaluable tool for dissecting the specific roles of the M1 receptor in both healthy and diseased states.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for VU0455691, establishing its potency as an M1 receptor antagonist.

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| pIC50 | Human | M1 | 6.64 | Calcium Mobilization | [1] |

| IC50 | Human | M1 | 0.23 µM | Calcium Mobilization | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. pIC50 is the negative logarithm of the IC50.

Signaling Pathways

VU0455691, as an antagonist, inhibits the canonical signaling pathway initiated by the activation of the M1 muscarinic receptor. The following diagram illustrates this pathway and the point of inhibition by VU0455691.

Experimental Protocols

The characterization of an M1 receptor antagonist like VU0455691 typically involves a series of in vitro assays to determine its affinity, potency, and selectivity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the ability of a test compound (VU0455691) to displace a radiolabeled ligand that is known to bind to the M1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1-10 µM).

-

Test compound: VU0455691, serially diluted.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.5-1 nM [³H]-NMS), and either vehicle, a saturating concentration of a non-selective antagonist (for non-specific binding), or varying concentrations of VU0455691.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg of protein per well). Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the VU0455691 concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining functional antagonism, IC50)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an M1 receptor agonist.

Materials:

-

A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-hM1 or HEK-hM1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

M1 receptor agonist: Acetylcholine or Carbachol.

-

Test compound: VU0455691, serially diluted.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to near confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of VU0455691 to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Initiate the reading and, after establishing a stable baseline, add a pre-determined concentration of the agonist (typically an EC80 concentration) to all wells.

-

Data Acquisition: Continuously record the fluorescence intensity for a set period (e.g., 90-180 seconds) to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response as a percentage of the maximal agonist response versus the logarithm of the VU0455691 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel M1 receptor antagonist like VU0455691.

Conclusion

VU0455691 is a well-characterized, potent, and selective M1 muscarinic receptor antagonist. Its ability to specifically block the M1 signaling pathway makes it an essential tool for researchers in neuroscience and pharmacology. The data and protocols presented in this guide are intended to facilitate the use of VU0455691 in studies aimed at understanding the multifaceted roles of the M1 receptor in health and disease, and to aid in the development of novel therapeutic strategies targeting the cholinergic system. As with any pharmacological tool, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Initial Studies on the Biological Activity of VU0455691: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0455691 is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR). As an orthosteric antagonist, it directly competes with the endogenous ligand, acetylcholine, for binding to the primary recognition site on the receptor. Initial studies have focused on quantifying its inhibitory activity and characterizing its mode of action at the M1 receptor subtype. This document provides a concise technical guide to the foundational biological data and experimental methodologies used in the early assessment of VU0455691.

Quantitative Biological Activity

The primary biological activity of VU0455691 has been quantified through in vitro functional assays. The following table summarizes the key potency metric determined in a human M1 mAChR expressing cell line.

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 0.23 µM | CHO (Chinese Hamster Ovary) | Inhibition of Acetylcholine-Induced Calcium Mobilization |

Experimental Protocols

Detailed experimental protocols for the characterization of VU0455691 are based on standard methodologies for studying G protein-coupled receptor (GPCR) antagonists. Due to the inaccessibility of the primary publication's supplementary materials, the following protocols are representative of the techniques generally employed for such investigations.

Calcium Mobilization Assay

This functional assay is a cornerstone for evaluating the antagonist activity of compounds targeting Gq-coupled receptors like the M1 mAChR.

Objective: To determine the concentration-dependent inhibition of acetylcholine-induced intracellular calcium increase by VU0455691.

General Procedure:

-

Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured under standard conditions (e.g., 37°C, 5% CO2 in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic). For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.

-

Fluorescent Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Compound Addition: After dye loading and washing to remove extracellular dye, various concentrations of the antagonist, VU0455691, are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

-

Agonist Stimulation and Signal Detection: The microplate is then placed in a fluorescence plate reader (e.g., FLIPR or a FlexStation). A baseline fluorescence reading is taken before the addition of a fixed concentration of the agonist, acetylcholine (typically at its EC80 concentration to ensure a robust signal). The fluorescence intensity is then monitored over time to measure the increase in intracellular calcium concentration resulting from receptor activation.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of VU0455691 is calculated as a percentage of the response seen with the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay

Radioligand binding assays are employed to directly measure the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Ki) of VU0455691 for the M1 mAChR through competition with a radiolabeled ligand.

General Procedure:

-

Membrane Preparation: CHO cells expressing the hM1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Competition Binding: A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, VU0455691.

-

Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known M1 antagonist) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of VU0455691, which is the concentration that displaces 50% of the specific binding of the radioligand. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Schild Analysis

Schild analysis is a pharmacological method used to characterize the nature of antagonism (e.g., competitive vs. non-competitive) and to determine the equilibrium dissociation constant (KB) of an antagonist.

Objective: To determine if VU0455691 acts as a competitive antagonist at the M1 mAChR and to calculate its KB.

General Procedure:

-

Agonist Concentration-Response Curves: A full concentration-response curve for the agonist (acetylcholine) is generated in the absence of the antagonist. This is done by measuring the response (e.g., calcium mobilization) to a range of agonist concentrations.

-

Antagonist Incubation: The experiment is then repeated in the presence of several fixed concentrations of the antagonist, VU0455691. The antagonist is pre-incubated with the cells before the addition of the agonist.

-

Data Collection: For each concentration of the antagonist, a full agonist concentration-response curve is generated.

-

Dose-Ratio Calculation: The dose-ratio is calculated for each antagonist concentration. The dose-ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) on the y-axis against the logarithm of the antagonist concentration on the x-axis.

-

Data Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the KB of the antagonist.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of VU0455691's biological activity, the following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Methodological & Application

Application Notes and Protocols for VU0455691 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0455691 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, VU0455691 does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This selective potentiation of the M1 receptor makes VU0455691 a valuable tool for studying M1 receptor pharmacology and a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia, where M1 receptor signaling is impaired.

These application notes provide detailed protocols for utilizing VU0455691 in common cell culture experiments to characterize its potency and efficacy, and to investigate its effects on downstream signaling pathways.

Mechanism of Action

VU0455691 binds to an allosteric site on the M1 mAChR, distinct from the orthosteric binding site for acetylcholine. This binding induces a conformational change in the receptor that increases its affinity for ACh and/or enhances the efficacy of G-protein coupling upon agonist binding. The M1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK).

Data Presentation

| Compound | Cell Line | Assay | EC50 | Reference |

| VU0453595 | CHO-K1 expressing human M1 | ACh-induced Ca²⁺ mobilization | 2.14 µM | [1] |

| VU0467319 | CHO-K1 expressing human M1 | ACh-induced Ca²⁺ mobilization | 492 nM | [2] |

| VU0486846 | HEK293 expressing human M1 | ACh-induced Ca²⁺ mobilization | 0.31 µM | [3] |

Note: EC50 values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of VU0455691.

Protocol 1: Calcium Mobilization Assay

This assay is a primary functional screen for M1 receptor activation via the Gq pathway.

Materials:

-

Cells stably expressing the M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Cell culture medium (e.g., DMEM/F12) with FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (optional, to prevent dye leakage).

-

VU0455691 stock solution (e.g., 10 mM in DMSO).

-

Acetylcholine (ACh) stock solution (e.g., 10 mM in water).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed M1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to improve dye retention.

-

Remove the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL/well for a 96-well plate).

-

Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

-

-

Compound Preparation:

-

Prepare a dilution series of VU0455691 in assay buffer. A typical starting range, based on related compounds, would be from 10 nM to 30 µM.

-

Prepare an ACh solution at a concentration that gives a submaximal (EC₂₀) response. This needs to be determined empirically for your cell line but is often in the low nanomolar range.

-

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Record a baseline fluorescence reading for a few seconds.

-

Add the VU0455691 dilutions to the wells and incubate for a predetermined time (e.g., 2-15 minutes).

-

Add the EC₂₀ concentration of ACh to the wells.

-

Immediately record the fluorescence signal over time (typically for 1-3 minutes) to measure the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the concentration of VU0455691 and fit the data to a four-parameter logistic equation to determine the EC₅₀ of potentiation.

-

Protocol 2: ERK Phosphorylation Assay

This assay measures a key downstream signaling event following M1 receptor activation.

Materials:

-

M1-expressing cells.

-

Cell culture plates (e.g., 24-well or 96-well).

-

Serum-free cell culture medium.

-

VU0455691 and ACh stock solutions.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment and membranes (PVDF or nitrocellulose).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours prior to the experiment by replacing the growth medium with serum-free medium.

-

Pre-incubate the cells with various concentrations of VU0455691 for 15-30 minutes.

-

Stimulate the cells with an EC₂₀ concentration of ACh for a predetermined time (typically 5-15 minutes, which should be optimized).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

Plot the normalized p-ERK signal against the concentration of VU0455691 to determine the concentration-response relationship.

-

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This assay is important to ensure that the observed effects of VU0455691 are not due to cytotoxicity.

Materials:

-

M1-expressing cells.

-

96-well cell culture plates.

-

VU0455691 stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate absorbance reader.

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well).

-

Incubate overnight.

-

Treat the cells with a range of concentrations of VU0455691 (e.g., from 10 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (media only).

-

Express the cell viability as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the concentration of VU0455691 to assess for any cytotoxic effects.

-

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is essential to include appropriate positive and negative controls in all experiments. The provided concentration ranges are based on related compounds and should be confirmed for VU0455691 through empirical testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Rodent Study Protocol for VU0455691: A Novel M1 Muscarinic Receptor Positive Allosteric Modulator

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0455691 is a novel, potent, and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and are critically involved in cognitive processes such as learning and memory. Deficits in M1 receptor signaling have been implicated in the pathophysiology of cognitive impairments associated with Alzheimer's disease and schizophrenia. As an M1 PAM, VU0455691 does not directly activate the receptor but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action is hypothesized to offer a more nuanced and potentially safer therapeutic approach compared to direct M1 agonists, by amplifying physiological signaling patterns. Preclinical in vivo studies in rodents are essential to characterize the pharmacokinetic profile, assess efficacy in relevant behavioral models, and determine the safety and tolerability of VU0455691.

This document provides detailed protocols for conducting in vivo studies with VU0455691 in rats and mice, focusing on pharmacokinetic analysis and assessment of pro-cognitive efficacy.

Data Presentation

Due to the lack of publicly available quantitative data for VU0455691, the following tables are presented as templates. Researchers should populate these tables with their experimentally derived data.

Table 1: Pharmacokinetic Parameters of VU0455691 in Rodents

| Species | Strain | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Brain Penetration (Kp,uu) |

| Mouse | C57BL/6 | Intraperitoneal (IP) | ||||||

| Mouse | C57BL/6 | Oral (PO) | ||||||

| Rat | Sprague-Dawley | Intraperitoneal (IP) | ||||||

| Rat | Sprague-Dawley | Oral (PO) |

Table 2: Effect of VU0455691 on Cognitive Performance in Rodent Models

| Behavioral Assay | Species/Strain | Animal Model | Treatment Group | Dose (mg/kg) | N | Key Outcome Measure | % Improvement vs. Vehicle | p-value |

| Novel Object Recognition | Mouse/C57BL/6 | Scopolamine-induced amnesia | Vehicle | - | Discrimination Index | - | - | |

| VU0455691 | ||||||||

| Morris Water Maze | Rat/Sprague-Dawley | Age-related cognitive decline | Vehicle | - | Escape Latency (s) | - | - | |

| VU0455691 | ||||||||

| T-Maze Spontaneous Alternation | Mouse/CD-1 | - | Vehicle | - | % Alternation | - | - | |

| VU0455691 |

Experimental Protocols

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the pharmacokinetic profile of VU0455691 in mice and rats following intraperitoneal (IP) and oral (PO) administration.

Materials:

-

VU0455691

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Male Sprague-Dawley rats (250-300 g)

-

Dosing syringes and needles (for IP and PO administration)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Dose Formulation: Prepare a stock solution of VU0455691 in the chosen vehicle. The final dosing solution should be prepared fresh on the day of the experiment.

-

Dosing:

-

Divide animals into groups for each route of administration (IP and PO) and each time point.

-

Administer a single dose of VU0455691 or vehicle to the respective groups.

-

-

Blood Sampling:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Brain Tissue Collection (Optional): For brain penetration studies, animals are euthanized at the time of blood collection, and brains are rapidly excised, rinsed, and stored for analysis.

-

Bioanalysis: Analyze the concentration of VU0455691 in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Kp,uu) using appropriate software.

Novel Object Recognition (NOR) Task for Assessing Short-Term Memory

Objective: To evaluate the efficacy of VU0455691 in reversing scopolamine-induced short-term memory deficits in mice.

Materials:

-

VU0455691

-

Scopolamine hydrochloride

-

Vehicle

-

Open field arena

-

Two sets of identical objects (familiar objects) and one set of novel objects.

Methodology:

-

Habituation: Habituate mice to the empty open field arena for 5-10 minutes for 2-3 consecutive days.

-

Dosing: On the test day, administer VU0455691 or vehicle. After a specified pretreatment time, administer scopolamine (or saline for control groups) to induce amnesia.

-

Training (Familiarization) Phase: After the scopolamine injection, place each mouse in the arena with two identical objects and allow them to explore for a set period (e.g., 5-10 minutes).

-

Retention Interval: Return the mouse to its home cage for a defined retention interval (e.g., 1 hour).

-

Testing Phase: Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).

-